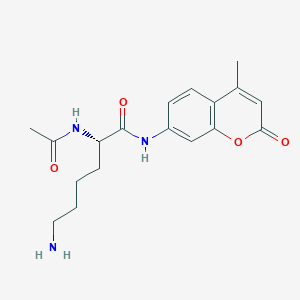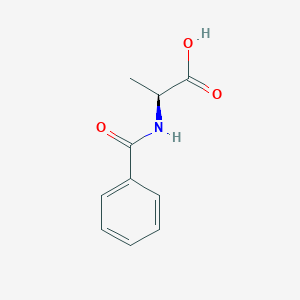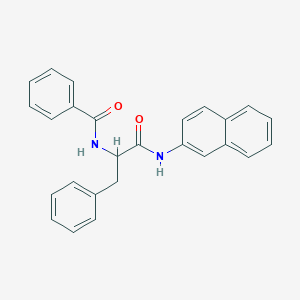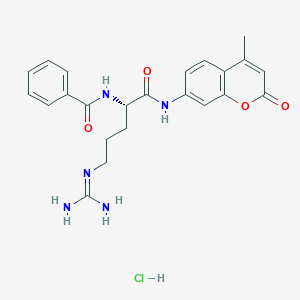
Ac-Lys-AMC
概要
説明
化合物N-(4-メチル-7-クマリニル)-Nα-(t-ブトキシカルボニル)-Nω-アセチルリジンアミド Ac-Lys-AMC 。ヒストン脱アセチル化酵素(HDAC)活性研究において主に用いられる蛍光基質です。 この化合物は、酵素作用によって蛍光シグナルを放出する能力により生化学研究において重要であり、さまざまなアッセイにおける酵素活性をモニタリングするための貴重なツールとなっています .
科学的研究の応用
N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl lysine amide: is widely used in scientific research, particularly in the following areas:
Biochemistry: Used as a substrate in assays to measure histone deacetylase activity.
Molecular Biology: Helps in studying the regulation of gene expression through histone modification.
Medicine: Assists in the development of histone deacetylase inhibitors for cancer therapy.
Industry: Utilized in high-throughput screening assays for drug discovery
作用機序
N-(4-メチル-7-クマリニル)-Nα-(t-ブトキシカルボニル)-Nω-アセチルリジンアミド の作用機序には、ヒストン脱アセチル化酵素との相互作用が含まれます。酵素はリジン残基からアセチル基の除去を触媒し、蛍光クマリン誘導体を放出します。この蛍光は、酵素活性を定量するために測定できます。 分子標的は、ヒストンタンパク質やその他のアセチル化された基質が含まれます .
類似化合物の比較
N-(4-メチル-7-クマリニル)-Nα-(t-ブトキシカルボニル)-Nω-アセチルリジンアミド: は、ヒストン脱アセチル化酵素アッセイの蛍光基質としての特定の使用のために独特です。類似の化合物には次のものがあります。
Boc-Lys(Ac)-AMC: 同様の目的で使用される別の蛍光基質です。
Ac-Gly-Ala-Lys(Ac)-AMC: プロテアーゼ活性アッセイに使用されます
これらの化合物は、同様の構造的特徴を共有していますが、特定の用途と標的とする酵素が異なります。
生化学分析
Biochemical Properties
Ac-Lys-AMC is involved in the reversible protein acetylation process on lysine residues, which is one of the major post-translational regulatory mechanisms of protein activity . This acetylation is most extensively studied in histones and has long been the most prominent epigenetic modification that determines DNA accessibility and transcriptional activity . This compound interacts with histone acetyltransferases (HATs) and histone deacetylases (HDACs), leading to the tight regulation of gene expression through chromatin modification .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the regulation of gene expression. By acetylating histones, HATs reduce the net positive charge of histones, thereby weakening electrostatic interactions with the negatively charged DNA, producing an open chromatin structure and resulting in greater accessibility of regulatory proteins to DNA .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a substrate for HDACs. Following deacetylation by an HDAC, this compound is cleaved by trypsin and 7-amino-4-methylcoumarin (AMC) is released. The fluorescence of AMC can be used to quantify HDAC activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily related to its role in HDAC activity assays. The fluorescence of AMC, which is released following the deacetylation and cleavage of this compound, can be measured over time to monitor HDAC activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein acetylation, which is a key post-translational modification. This process is regulated by the opposing activities of HATs and HDACs .
準備方法
合成経路と反応条件
N-(4-メチル-7-クマリニル)-Nα-(t-ブトキシカルボニル)-Nω-アセチルリジンアミド の合成には、いくつかのステップが含まれます。
リジンの保護: リジンのアミノ基は、t-ブトキシカルボニル(Boc)基を用いて保護されます。
アセチル化: リジンのε-アミノ基はアセチル化されます。
クマリニル化: 保護されたリジンは次に、4-メチル-7-クマリニルとカップリングして最終生成物を形成します。
反応条件は一般的に、ジメチルスルホキシド(DMSO)などの有機溶媒と、カップリング反応を促進する触媒の使用が含まれます .
工業生産方法
N-(4-メチル-7-クマリニル)-Nα-(t-ブトキシカルボニル)-Nω-アセチルリジンアミド の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高収率と高純度を確保するために、反応条件の最適化が含まれます。 これには、温度、pH、反応時間の精密な制御、およびクロマトグラフィーなどの高効率精製技術の使用が含まれます .
化学反応の分析
反応の種類
N-(4-メチル-7-クマリニル)-Nα-(t-ブトキシカルボニル)-Nω-アセチルリジンアミド: いくつかのタイプの反応を起こします。
脱アセチル化: ヒストン脱アセチル化酵素によって触媒され、アセチル基が除去されます。
加水分解: アミド結合は、酸性または塩基性条件下で加水分解することができます。
一般的な試薬と条件
脱アセチル化: 通常、生理学的pHで緩衝溶液中のヒストン脱アセチル化酵素が含まれます。
加水分解: 高温で強酸または強塩基を用いて行うことができます。
主な生成物
脱アセチル化: リジンと蛍光クマリン誘導体を生成します。
科学研究への応用
N-(4-メチル-7-クマリニル)-Nα-(t-ブトキシカルボニル)-Nω-アセチルリジンアミド: は、科学研究、特に次の分野で広く使用されています。
生化学: ヒストン脱アセチル化酵素活性を測定するためのアッセイにおける基質として使用されます。
分子生物学: ヒストン修飾による遺伝子発現の調節の研究に役立ちます。
医学: 癌治療のためのヒストン脱アセチル化酵素阻害剤の開発に役立ちます。
類似化合物との比較
N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl lysine amide: is unique due to its specific use as a fluorescent substrate for histone deacetylase assays. Similar compounds include:
Boc-Lys(Ac)-AMC: Another fluorescent substrate used for similar purposes.
These compounds share similar structural features but differ in their specific applications and the enzymes they target.
特性
IUPAC Name |
(2S)-2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-11-9-17(23)25-16-10-13(6-7-14(11)16)21-18(24)15(20-12(2)22)5-3-4-8-19/h6-7,9-10,15H,3-5,8,19H2,1-2H3,(H,20,22)(H,21,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOQAQRQQNJREL-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50578547 | |
| Record name | N~2~-Acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156661-42-6 | |
| Record name | N~2~-Acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50578547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















